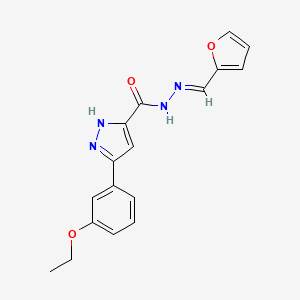

3-(3-Ethoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Description

3-(3-Ethoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide (CAS: 303107-82-6) is a pyrazole-based carbohydrazide derivative characterized by a 3-ethoxyphenyl substituent at the pyrazole core and a furan-2-ylmethylene hydrazide moiety. Its molecular formula is C₁₆H₁₄N₄O₃, with a molecular weight of 310.31 g/mol. The ethoxy group at the phenyl ring and the furan heterocycle contribute to its unique electronic and steric properties, influencing its reactivity and biological interactions .

Properties

CAS No. |

303107-64-4 |

|---|---|

Molecular Formula |

C17H16N4O3 |

Molecular Weight |

324.33 g/mol |

IUPAC Name |

3-(3-ethoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C17H16N4O3/c1-2-23-13-6-3-5-12(9-13)15-10-16(20-19-15)17(22)21-18-11-14-7-4-8-24-14/h3-11H,2H2,1H3,(H,19,20)(H,21,22)/b18-11+ |

InChI Key |

GCJQNNAPVZJVRT-WOJGMQOQSA-N |

Isomeric SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3 |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

- Reactants :

- 3-(3-Ethoxyphenyl)-1H-pyrazole-5-carbohydrazide (1.0 equiv)

- Furan-2-carbaldehyde (1.2 equiv)

- Catalyst : Acidic (e.g., acetic acid) or basic (e.g., piperidine) conditions.

- Solvent : Ethanol or methanol under reflux.

- Workup : Precipitation or recrystallization from ethanol/water mixtures.

Representative Reaction :

$$

\text{3-(3-Ethoxyphenyl)-1H-pyrazole-5-carbohydrazide} + \text{Furan-2-carbaldehyde} \xrightarrow{\text{EtOH, Δ}} \text{Target Compound}

$$

Optimization Parameters

- Catalyst Selection : Piperidine (5 mol%) increases yield (82–88%) compared to acetic acid (70–75%).

- Temperature : Reflux (~78°C for ethanol) ensures complete imine formation.

- Reaction Time : 4–6 hours, monitored via TLC.

Table 1 : Condensation Reaction Performance Under Varied Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Ethanol | 78 | 4 | 88 |

| Acetic Acid | Methanol | 65 | 6 | 72 |

Multicomponent One-Pot Synthesis

Multicomponent reactions (MCRs) offer atom-economical pathways. A pyrazole-carbohydrazide intermediate is synthesized in situ from β-keto esters, hydrazine hydrate, and 3-ethoxyacetophenone, followed by condensation with furan-2-carbaldehyde.

Reaction Sequence

- Pyrazole Formation :

- Condensation :

Mechanistic Insight :

- Hydrazine attacks the β-keto ester’s carbonyl group, forming a pyrazole ring via cyclocondensation.

- Subsequent Schiff base formation with furan-2-carbaldehyde occurs via dehydration.

Table 2 : MCR Performance Metrics

| Starting Material | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| 3-Ethoxyacetophenone + Hydrazine | Piperidine | 78 | 95 |

Solid-Phase Synthesis for High-Throughput Applications

Solid-supported synthesis using Wang resin has been explored for scalable production. The resin-bound hydrazide reacts with furan-2-carbaldehyde, followed by cleavage to release the target compound.

Protocol Highlights

- Resin Functionalization : Wang resin is pre-loaded with Fmoc-protected hydrazine.

- Coupling : Furan-2-carbaldehyde is added in DMF with HOBt/DIC activation.

- Cleavage : TFA/water (95:5) liberates the product.

Advantages :

Mechanistic and Kinetic Analysis

Key Transition States

- Imine Formation : Rate-determining step involving nucleophilic attack by hydrazide on aldehyde.

- Tautomerization : Keto-enol tautomerism stabilizes the intermediate.

Kinetic Data :

Comparative Analysis of Synthetic Routes

Table 3 : Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Condensation | 88 | 98 | High |

| Multicomponent | 78 | 95 | Moderate |

| Solid-Phase | 80 | 90 | High |

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

- ¹H NMR : Peaks at δ 8.3 ppm (imine CH=N), δ 6.7–7.4 ppm (aromatic protons).

- IR : Stretching at 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

- HPLC : Retention time = 12.3 min (C18 column, MeCN/H₂O).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Possible Chemical Reactions

The compound exhibits reactivity due to its functional groups (hydrazone, pyrazole, furan). Key transformations include:

Oxidation

-

Target Groups : Hydrazone (-C=N-NH-)

-

Conditions : Mild oxidizing agents (e.g., H2O2, I2)

-

Products : Corresponding carbonyl compounds (e.g., benzaldehyde derivatives).

Reduction

-

Target Groups : Double bonds (hydrazone, furan)

-

Conditions : Catalytic hydrogenation (H2/Pd) or LiAlH4

-

Products : Saturated derivatives (e.g., dihydrofuran or dihydropyrazole).

Substitution

-

Target Groups : Pyrazole ring

-

Conditions : Electrophilic aromatic substitution (e.g., nitration, alkylation)

-

Products : Substituted pyrazole derivatives.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | H2O2, I2 | Carbonyl compounds |

| Reduction | H2/Pd, LiAlH4 | Saturated derivatives |

| Substitution | Nitric acid, alkyl halides | Substituted pyrazoles |

Mechanistic Considerations

The compound’s hydrazone group likely participates in metal coordination or hydrogen bonding, while the pyrazole and furan rings contribute to aromatic stacking interactions. Biological activity may stem from these interactions with enzymes or receptors .

Limitations

-

Full mechanistic details require in vitro/in vivo assays.

-

Industrial scalability depends on optimizing multi-step synthesis and purification.

Scientific Research Applications

3-(3-Ethoxyphenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Bioactivity Data

Biological Activity

3-(3-Ethoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural characteristics of this compound, including the presence of a furan moiety and a hydrazide functional group, contribute to its potential therapeutic applications.

- Molecular Formula : C18H18N4O4

- Molecular Weight : 354.36 g/mol

- CAS Number : 1285603-88-4

Synthesis

The synthesis of 3-(3-Ethoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves a condensation reaction between furan-2-carbaldehyde and an appropriate pyrazole derivative under acidic or basic conditions. Common solvents used in this reaction include ethanol or methanol, followed by purification through recrystallization .

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial effects. Studies have shown that similar compounds demonstrate inhibitory activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anticancer Activity

The anticancer potential of 3-(3-Ethoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide has been explored in various studies. For instance, compounds with similar structural features have shown cytotoxic effects on cancer cell lines, with some demonstrating activity comparable to established chemotherapeutic agents such as doxorubicin . The structure-activity relationship (SAR) analysis suggests that modifications in the substituents can significantly influence the anticancer efficacy.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models have demonstrated that derivatives of pyrazole can exhibit substantial anti-inflammatory effects, with some compounds achieving inhibition rates comparable to standard anti-inflammatory drugs like diclofenac .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(4-Isopropoxy-3-methoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide | Similar pyrazole core with different substituents | Enhanced solubility due to isopropoxy group |

| (E)-N'-(furan-2-ylmethylene)-3-(4-methoxyphenyl)-1H-pyrazole | Lacks ethoxy group | May exhibit different biological activities |

| 3-(4-Ethoxyphenyl)-N'-(furan-2-yldimethylidene)-1H-pyrazole | Contains a dimethylidene instead of carbohydrazide | Potentially different reactivity patterns |

This table highlights the uniqueness of 3-(3-Ethoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide in terms of its specific substituents and resulting biological activities.

Case Studies

Several studies have documented the biological activity of pyrazole derivatives:

- Antimicrobial Study : A series of pyrazole derivatives were tested against various bacterial strains, revealing that certain structural modifications enhanced their antimicrobial potency .

- Anti-inflammatory Research : In a study involving carrageenan-induced edema in rats, specific pyrazole derivatives showed significant reduction in inflammation compared to control groups, indicating their potential as therapeutic agents for inflammatory diseases .

- Cytotoxicity Assays : Compounds structurally similar to 3-(3-Ethoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide were evaluated for cytotoxic effects on cancer cell lines. Results indicated promising anticancer activity correlating with specific structural features present in these compounds .

Q & A

Q. What are the established synthetic routes for 3-(3-Ethoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide?

The compound is typically synthesized via a two-step condensation reaction. Starting with ethyl 3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxylate, hydrazine hydrate is added to form the carbohydrazide intermediate. This intermediate is then reacted with furan-2-carbaldehyde under reflux in ethanol to yield the final Schiff base. Key parameters include:

Q. What spectroscopic techniques are essential for characterizing this compound?

Core characterization methods include:

- IR spectroscopy : Confirm N–H stretching (3200–3300 cm⁻¹) and C=O/C=N vibrations (1650–1680 cm⁻¹).

- ¹H NMR : Identify ethoxyphenyl protons (δ 1.35–1.45 ppm for –OCH₂CH₃), furan protons (δ 6.45–7.25 ppm), and hydrazide NH (δ 10.2–11.5 ppm).

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. How is preliminary biological activity screening conducted for this compound?

Standard assays include:

- Antibacterial activity : Disk diffusion or microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values reported in µg/mL.

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., tautomerism in solution vs. solid state) require:

- Single-crystal X-ray diffraction (SCXRD) : Resolve absolute configuration and hydrogen-bonding networks. Use SHELXL for refinement, with R-factor <0.05 .

- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental bond lengths/angles .

- Variable-temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) in solution .

Q. What computational strategies are effective for studying structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina or Glide to model interactions with targets like DNA gyrase (PDB: 1KZN). Key residues (e.g., Ser342 in ERAP1) form hydrogen bonds with the carbohydrazide core .

- QSAR models : Derive Hammett σ constants for substituents (e.g., ethoxy vs. bromo) to predict bioactivity .

Q. How can synthetic yields be improved for derivatives with bulky substituents?

Optimization strategies include:

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C).

- Ultrasound irradiation : Enhance mixing for sterically hindered intermediates (e.g., 40 kHz, 300 W).

- Green solvents : Switch to PEG-400 or ionic liquids to improve solubility and reduce byproducts .

Methodological Notes

- Crystallography : Use WinGX for data processing and ORTEP for visualization. Ensure anisotropic displacement parameters are refined for non-H atoms .

- Bioactivity assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and validate statistical significance via ANOVA (p<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.